Cas no 117348-70-6 (Alloc Bromoridane)
Alloc Bromoridane Chemical and Physical Properties
Names and Identifiers
-
- trans-2-(3-BroMo-2-oxopropyl)-3-Methoxy-1-piperidinecarboxylic Acid 2-Propenyl Ester
- Alloc Bromoridane
- Allyl Bromoridane
- 2r-(3-bromo-2-oxo-propyl)-3c-methoxy-piperidine-1-carboxylic acid allyl ester
- Rel-allyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
- 117348-70-6
- trans-2-(3-Bromo-2-oxopropyl)-3-methoxy-1-piperidinecarboxylic Acid 2-Propenyl Ester; Bromoridane N-Carboxylic Acid Allyl Ester
- SCHEMBL9541367
- starbld0005849
- Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
-
- Inchi: 1S/C13H20BrNO4/c1-3-7-19-13(17)15-6-4-5-12(18-2)11(15)8-10(16)9-14/h3,11-12H,1,4-9H2,2H3/t11-,12+/m1/s1
- InChI Key: SAWQYKHJYLJONO-NEPJUHHUSA-N
- SMILES: BrCC(C[C@@H]1[C@H](CCCN1C(=O)OCC=C)OC)=O
Computed Properties
- Exact Mass: 333.05800
- Monoisotopic Mass: 333.05757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.84000
- LogP: 2.08040
Alloc Bromoridane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A549675-5mg |
Alloc Bromoridane |
117348-70-6 | 5mg |
$ 184.00 | 2023-09-09 | ||
| TRC | A549675-50mg |
Alloc Bromoridane |
117348-70-6 | 50mg |
$ 1477.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479485-10mg |
Alloc Bromoridane, |
117348-70-6 | 10mg |
¥2858.00 | 2023-09-05 | ||
| Biosynth | SEA34870-5 mg |
Alloc bromoridane |
117348-70-6 | 5mg |
$265.65 | 2023-01-02 | ||
| Biosynth | SEA34870-10 mg |
Alloc bromoridane |
117348-70-6 | 10mg |
$425.00 | 2023-01-02 | ||
| Biosynth | SEA34870-25 mg |
Alloc bromoridane |
117348-70-6 | 25mg |
$797.00 | 2023-01-02 | ||
| Biosynth | SEA34870-50 mg |
Alloc bromoridane |
117348-70-6 | 50mg |
$1,275.50 | 2023-01-02 | ||
| Biosynth | SEA34870-100 mg |
Alloc bromoridane |
117348-70-6 | 100MG |
$2,041.00 | 2023-01-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479485-10 mg |
Alloc Bromoridane, |
117348-70-6 | 10mg |
¥2,858.00 | 2023-07-11 |
Alloc Bromoridane Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on Alloc Bromoridane
Alloc Bromoridane (CAS No. 117348-70-6): A Comprehensive Overview
Alloc Bromoridane (CAS No. 117348-70-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as bromoridane, is characterized by its unique structural properties and versatile applications. Recent advancements in chemical synthesis and characterization techniques have further enhanced our understanding of its potential uses and mechanisms of action.
The chemical structure of Alloc Bromoridane is composed of a bromine atom attached to a carbon chain, which contributes to its distinctive reactivity and stability. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Researchers have recently explored its role in the development of novel pharmaceutical agents, particularly in the context of drug delivery systems and enzyme inhibitors.
One of the most notable applications of Alloc Bromoridane is in the field of medicinal chemistry. Its ability to act as a precursor in the synthesis of bioactive compounds has been extensively studied. For instance, recent studies have demonstrated its potential in the creation of anti-inflammatory agents and anticancer drugs. These findings underscore its importance in advancing therapeutic interventions for various diseases.
In addition to its medicinal applications, Alloc Bromoridane has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and advanced materials. Researchers have investigated its role in the development of semiconducting polymers and light-emitting diodes (LEDs), highlighting its potential impact on next-generation technologies.
The synthesis of Alloc Bromoridane involves a series of carefully controlled reactions, often utilizing modern catalytic methods. Recent breakthroughs in catalysis have enabled more efficient and selective syntheses, reducing production costs and enhancing scalability. These advancements are critical for meeting the growing demand for this compound across various industries.
From an environmental perspective, the ecological impact of Alloc Bromoridane has been a topic of recent research. Studies have focused on its biodegradation pathways and potential toxicity to aquatic life. Understanding these factors is essential for ensuring sustainable practices in its production and application.
In conclusion, Alloc Bromoridane (CAS No. 117348-70-6) stands as a testament to the ingenuity of modern chemistry. Its diverse applications, coupled with ongoing research into its properties and uses, position it as a key compound in both academic and industrial settings. As scientific knowledge continues to evolve, so too will the potential of this remarkable molecule.
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